molecular formula C20H17ClO5 B2950627 propan-2-yl 2-{[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}acetate CAS No. 329225-85-6

propan-2-yl 2-{[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}acetate

Cat. No.: B2950627
CAS No.: 329225-85-6
M. Wt: 372.8
InChI Key: IZAIZVXHZHBHTR-UHFFFAOYSA-N
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Description

Propan-2-yl 2-{[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}acetate is a synthetic chromone derivative characterized by a 4-chlorophenyl group at position 3 of the chromen-4-one core and an acetoxy group at position 7, esterified with propan-2-yl alcohol. Chromones (4H-chromen-4-one derivatives) are privileged scaffolds in medicinal chemistry due to their diverse bioactivities, including anti-inflammatory, antimicrobial, and anticancer properties .

Properties

IUPAC Name

propan-2-yl 2-[3-(4-chlorophenyl)-4-oxochromen-7-yl]oxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClO5/c1-12(2)26-19(22)11-24-15-7-8-16-18(9-15)25-10-17(20(16)23)13-3-5-14(21)6-4-13/h3-10,12H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZAIZVXHZHBHTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)COC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propan-2-yl 2-{[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}acetate typically involves the following steps:

    Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through the condensation of salicylaldehyde with an appropriate β-ketoester under basic conditions. This reaction forms the chromen-4-one scaffold.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction, where the chromen-4-one core is reacted with 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Esterification: The final step involves the esterification of the chromen-4-one derivative with isopropyl chloroacetate in the presence of a base such as triethylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 2-{[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Propan-2-yl 2-{[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}acetate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of propan-2-yl 2-{[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}acetate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to inhibition or activation of their functions.

    Pathways Involved: The compound can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, making it a potential candidate for therapeutic applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Chromone Derivatives

Structural Analogues and Substituent Effects

The compound shares structural homology with several chromone derivatives reported in the literature. Key analogues include:

Compound Name Ester Group Substituents Molecular Weight Predicted logP Key Features
Propan-2-yl 2-{[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}acetate (Target) Propan-2-yl 3-(4-chlorophenyl), 7-OAc ~372.8* ~3.2† Branched ester enhances lipophilicity; slower hydrolysis may prolong half-life.
Ethyl 2-{[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}acetate Ethyl 3-(4-chlorophenyl), 7-OAc 358.77 ~2.8 Shorter ester chain; likely faster metabolic cleavage.
2-ethoxyethyl 2-{[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}propanoate 2-ethoxyethyl 3-(4-chlorophenyl), 7-OPr (propanoate) ~428.9* ~2.5 Ether oxygen reduces lipophilicity; propanoate chain alters steric bulk.
Prop-2-enyl 2-[3-(3-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetate Prop-2-enyl (allyl) 3-(3-methoxyphenoxy), 2-(trifluoromethyl), 7-OAc 450.4 4.7 Trifluoromethyl group increases metabolic stability; allyl ester may enhance reactivity.

*Estimated based on molecular formula.
†Predicted using XLogP3 methodology (e.g., ).

Physicochemical and Pharmacokinetic Properties

  • Metabolic Stability : Isopropyl esters are generally hydrolyzed more slowly by esterases than ethyl esters, suggesting a longer half-life for the target compound .

Bioactivity and Computational Insights

  • Ethyl Derivative () : While bioactivity data are unspecified, chromones with 4-chlorophenyl groups often exhibit antimicrobial activity via enzyme inhibition (e.g., cyclooxygenase-2) .
  • Prop-2-enyl Derivative () : The trifluoromethyl group may enhance binding to hydrophobic enzyme pockets, as seen in docking studies using AutoDock4 ().
  • ADMET Profile : Propan-2-yl esters typically show improved absorption and reduced renal clearance compared to shorter-chain esters, though specific data for this compound are lacking .

Biological Activity

Propan-2-yl 2-{[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}acetate, also known as a derivative of chromenone, has garnered attention for its potential biological activities, particularly in the fields of oncology and enzyme inhibition. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.

  • Molecular Formula : C24H26ClNO5
  • Molecular Weight : 443.92 g/mol
  • CAS Number : 929831-60-7

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. The presence of the chlorophenyl group enhances its binding affinity, while the chromenone core is known to modulate various biological pathways.

Enzyme Inhibition

Research indicates that compounds related to this structure exhibit significant inhibitory effects on various enzymes:

  • Cholinesterases : The compound has been evaluated for its inhibitory effects against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), both critical in neurodegenerative diseases like Alzheimer's. For instance, related coumarin derivatives have shown IC50 values ranging from 9.54 to 16.1 μM against MCF-7 breast cancer cells, indicating potential anticancer properties .
  • Carbonic Anhydrases : It has shown selectivity towards tumor-associated carbonic anhydrase IX (hCA IX) over the cytosolic isoform hCA I, with a reported IC50 value of 21.8 nM .

Case Studies and Research Findings

Several studies have documented the biological activities of chromenone derivatives, providing insights into the potential applications of this compound:

  • Anticancer Activity : In vitro studies have demonstrated that similar compounds exhibit potent cytotoxic effects against various cancer cell lines, including MCF-7, with IC50 values indicating strong activity. For instance, a related compound showed an IC50 value of 0.47 μM against MCF-7 cells .
  • Antioxidant Properties : Compounds with similar structures have also been evaluated for their antioxidant capabilities, which are crucial in combating oxidative stress-related diseases. The antioxidant potential is often measured through assays that assess radical scavenging activity.
  • Inhibition of Enzymatic Activities : Studies have highlighted that certain chromenone derivatives can inhibit key enzymatic pathways involved in inflammation and cancer progression. For example, moderate inhibitory effects against AChE and BChE were noted for some derivatives .

Comparative Analysis of Biological Activity

Compound NameIC50 (μM)Target Enzyme/Cell TypeActivity Type
This compoundTBDMCF-7 Cancer CellsAnticancer
Coumarin Derivative I9.54MCF-7 Cancer CellsAnticancer
Coumarin Derivative II0.47MCF-7 Cancer CellsAnticancer
Coumarin Derivative III21.8hCA IXEnzyme Inhibition

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